molecular formula C9H9ClFNO B6636880 N-benzyl-2-chloro-2-fluoroacetamide

N-benzyl-2-chloro-2-fluoroacetamide

Cat. No.: B6636880
M. Wt: 201.62 g/mol
InChI Key: UDTJJYOJNBIZJM-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-2-fluoroacetamide is a halogenated acetamide derivative characterized by a benzyl group attached to the nitrogen atom and both chlorine and fluorine substituents on the α-carbon of the acetamide backbone. Its molecular formula is C₉H₉ClFNO, with a molecular weight of 213.63 g/mol.

Properties

IUPAC Name

N-benzyl-2-chloro-2-fluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTJJYOJNBIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-2-fluoroacetamide typically involves the reaction of benzylamine with chloroacetyl chloride, followed by fluorination. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Step 1: Formation of N-benzyl-2-chloroacetamide

    • Benzylamine reacts with chloroacetyl chloride in the presence of a base.
    • Reaction: C6H5CH2NH2 + ClCH2COCl → C6H5CH2NHCOCH2Cl + HCl
  • Step 2: Fluorination

    • The N-benzyl-2-chloroacetamide is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
    • Reaction: C6H5CH2NHCOCH2Cl + DAST → C6H5CH2NHCOCH2F + by-products

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-2-fluoroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, or other substituted derivatives.

    Oxidation: Products may include carboxylic acids or other oxidized forms.

    Reduction: Products include amines or reduced derivatives.

    Hydrolysis: Products are benzylamine and the corresponding carboxylic acid.

Scientific Research Applications

N-benzyl-2-chloro-2-fluoroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-2-fluoroacetamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain proteins or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between N-benzyl-2-chloro-2-fluoroacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (Target) C₉H₉ClFNO 213.63 Cl, F on α-C; benzyl on N Intermediate; potential bioactivity
N-Benzyl-2-chloroacetamide C₉H₁₀ClNO 183.64 Cl on α-C; benzyl on N Organic synthesis precursor
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 201.60 Cl on α-C; 4-fluorophenyl on N Intermediate for heterocyclic derivatives
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀Cl₃NO₂ 342.60 Multiple Cl, benzoyl group High steric hindrance; complex synthesis
2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide C₁₄H₁₆ClFN₂O₂ 298.74 Ethyl, fluorobenzylamino Pharmaceutical candidate (e.g., kinase inhibition)

Electronic and Reactivity Differences

  • Halogen Effects: The dual Cl/F substitution in the target compound introduces competing electronic effects. Chlorine is electron-withdrawing via inductive effects, while fluorine’s high electronegativity and smaller size may enhance metabolic stability compared to Cl-only analogs .
  • Reactivity in Synthesis: N-Benzyl-2-chloroacetamide undergoes nucleophilic substitution (e.g., with amines or thiols) due to the labile α-chloro group. The addition of fluorine in the target compound may slow such reactions due to F’s poor leaving-group ability. The ethyl and fluorobenzylamino groups in the compound from suggest tailored solubility and target-binding properties, contrasting with the target’s simpler benzyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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